2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
Overview
Description
“2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.23 g/mol . The compound is also known by other names such as “2-phenyl-6,7-dihydro-5H-benzotriazol-4-one” and "2-Phenyl-2,5,6,7-tetrahydro-benzotriazol-4-one" .
Molecular Structure Analysis
The InChI code for the compound is "1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2" . This code provides a specific textual representation of the compound’s molecular structure. The compound’s canonical SMILES representation is "C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3" .Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.4 , which is a measure of its hydrophobicity. It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 213.090211983 g/mol . The topological polar surface area of the compound is 47.8 Ų and it has a heavy atom count of 16 .Scientific Research Applications
Synthesis and Thermolysis
2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one and its derivatives have been synthesized and subjected to gas-phase thermolysis, providing insights into their thermal stability and decomposition pathways. The kinetics of these reactions have been studied, contributing to the understanding of benzotriazoles' thermal behavior and potential applications in materials science (Dib et al., 2004).
Catalytic Applications
Palladium and ruthenium complexes involving benzotriazole derivatives have been synthesized, showcasing their potential in catalyzing carbon-carbon coupling reactions and alcohol oxidation. These findings point towards their utility in synthetic chemistry and industrial processes (Das et al., 2010).
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-benzotriazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHCVLOZJJUGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353508 | |
Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97507-52-3 | |
Record name | 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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